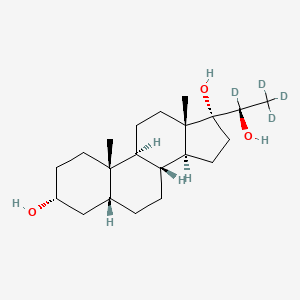
Pregnanetriol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregnanetriol-d4 is a deuterium-labeled version of pregnanetriol, a steroid and inactive metabolite of progesterone. The incorporation of deuterium atoms into the pregnanetriol molecule makes this compound a valuable tool in scientific research, particularly in the fields of pharmacokinetics and drug metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregnanetriol-d4 is synthesized by incorporating deuterium atoms into the pregnanetriol molecule. This process typically involves the use of deuterated reagents and solvents. The synthesis can be carried out through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reducing agents.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is carefully controlled to ensure the incorporation of deuterium atoms at specific positions in the molecule. The final product is purified using techniques such as chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Table 1: Key Synthetic Reactions of Pregnanetriol-d4
Table 2: Enzyme Interactions
Reaction Mechanisms and Byproducts
-
Oxidation :
-
Glucuronidation :
Stability and Reaction Conditions
| Parameter | Optimal Conditions | Impact on Reactivity |
|---|---|---|
| pH | Neutral (7.0–7.5) | Ensures enzyme activity in hydrolysis |
| Temperature | 37°C (enzymatic reactions) | Maximizes reaction kinetics |
| Catalysts | Pd/Al₂O₃ for deuteration | Enhances isotopic exchange efficiency |
Scientific Research Applications
Pregnanetriol-d4, or Pregnanetriol 3alpha-O-beta-D-glucuronide-d4, is a synthetic glucuronide derivative of pregnanetriol, which is a metabolite of progesterone. It is valuable in scientific research, particularly in monitoring treatment for 21-hydroxylase deficiency, non-invasive monitoring of ovarian function, and diagnosis of adrenogenital syndrome. The compound contains four deuterium atoms, useful for tracing metabolic pathways.
Scientific Research Applications
Pregnanetriol serves as a tool in several research areas:
- Monitoring Treatment in 21-Hydroxylase Deficiency: Levels of pregnanetriol and 17-hydroxyprogesterone in the first morning urine have been correlated significantly in 21-hydroxylase deficiency.
- Non-invasive Monitoring of Ovarian Function: In Asian elephants, fluctuations in urinary pregnanetriol correlate with ovarian cycles and can be used to monitor reproductive function.
- Diagnosis of Adrenogenital Syndrome: Elevated urine pregnanetriol levels suggest adrenogenital syndrome.
Metabolism and Transport
This compound undergoes glucuronidation, catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), which enhances its solubility and facilitates renal excretion. This process is significant for detoxifying steroid hormones and facilitating their elimination from the body, affecting the bioavailability and activity of steroids, including their interaction with steroid receptors and metabolic enzymes.
The transport of glucuronides across cellular membranes is mediated by efflux transporters like multidrug resistance-associated proteins (MRPs), with varying affinities for different glucuronides, influencing their pharmacokinetics and biological effects. MRP2 and MRP3 are pivotal in the hepatic and renal clearance of steroid glucuronides.
Case Studies
- Steroid Profile Analysis in Cancer Patients: A study investigating steroid profiles in prostate cancer patients highlighted the role of glucuronidated metabolites in disease progression, revealing altered levels of pregnanetriol glucuronides compared to healthy controls, suggesting a potential biomarker role in cancer diagnostics.
- Congenital Adrenal Hyperplasia (CAH): Research on patients with CAH indicated that abnormal levels of steroid metabolites, including glucuronides, were associated with clinical manifestations of the disease. The presence of pregnanetriol and its glucuronide forms was linked to disrupted steroidogenesis and hormonal balance.
Pharmacological Implications
The biological activity of this compound extends to potential therapeutic applications in treating conditions related to hormonal imbalances, such as hormone-sensitive cancers or adrenal disorders.
Research Findings
Key findings regarding the biological activity of this compound include:
- Glucuronidation Efficiency: UGTs show varied efficiency in glucuronidating different steroids, impacting their pharmacological profiles.
- Influence on Steroid Receptors: Glucuronidated steroids may exhibit altered binding affinities for androgen and estrogen receptors, potentially modulating their biological effects.
- Clinical Relevance: Measurement of glucuronide levels in clinical samples has been proposed as a non-invasive method for monitoring hormonal therapies and assessing disease states such as prostate cancer.
Mechanism of Action
Pregnanetriol-d4 exerts its effects by acting as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. This helps in understanding the metabolic pathways and interactions of steroids and other related compounds.
Comparison with Similar Compounds
Similar Compounds
Pregnanetriol: The non-deuterated version of pregnanetriol-d4.
Deuterated Steroids: Other steroids labeled with deuterium, such as deuterated testosterone and deuterated estradiol.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of deuterium atoms enhances the stability and allows for more precise quantitation in pharmacokinetic studies compared to non-deuterated compounds.
Properties
Molecular Formula |
C21H36O3 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1/i1D3,13D |
InChI Key |
SCPADBBISMMJAW-QQGSCTBASA-N |
Isomeric SMILES |
[2H][C@@]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















